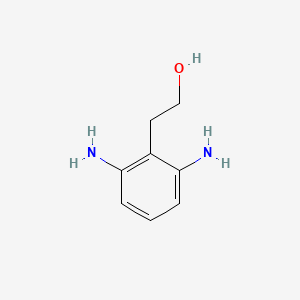

2-(2,6-Diaminophenyl)ethanol

説明

2-(2,6-Diaminophenyl)ethanol is an aromatic ethanol derivative featuring a phenyl ring substituted with two amino groups at the 2- and 6-positions and a hydroxethyl (–CH2OH) group at the para position.

特性

分子式 |

C8H12N2O |

|---|---|

分子量 |

152.19 g/mol |

IUPAC名 |

2-(2,6-diaminophenyl)ethanol |

InChI |

InChI=1S/C8H12N2O/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3,11H,4-5,9-10H2 |

InChIキー |

MKLOJHQDDNNCGX-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(C(=C1)N)CCO)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

2-(2,6-Diaminophenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 2-(2,6-dinitrophenyl)ethanol using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, with the temperature maintained around 25-30°C and atmospheric pressure.

Another method involves the nucleophilic substitution of 2,6-dinitrochlorobenzene with ethanolamine, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. This reaction requires a suitable solvent, such as ethanol or methanol, and a hydrogenation catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale hydrogenation processes. The use of continuous flow reactors allows for efficient hydrogenation of 2-(2,6-dinitrophenyl)ethanol, ensuring high yields and purity. The reaction conditions are optimized to minimize by-products and maximize the conversion rate.

化学反応の分析

4. 科学研究における用途

2-(2,6-ジアミノフェニル)エタノールは、科学研究においていくつかの用途があります。

化学: 染料、顔料、医薬品の合成における中間体として使用されます。

生物学: この化合物は、酵素阻害における潜在的な役割と、生物学的に活性な分子の構成要素としての役割について研究されています。

医学: 抗がん剤としての可能性と、新しい治療薬の開発における可能性を探求する研究が進行中です。

産業: ポリマー、樹脂、その他の工業用化学物質の製造に使用されます。

科学的研究の応用

Chemistry

In chemistry, 2-(2,6-Diaminophenyl)ethanol is utilized as an intermediate in the synthesis of various compounds. Its ability to undergo substitution reactions allows for the creation of numerous derivatives. For example, it has been employed in the development of novel dyes that exhibit enhanced color stability and fastness properties compared to traditional dyeing agents .

Table 1: Chemical Transformations of this compound

| Transformation Type | Product Type | Applications |

|---|---|---|

| Oxidation | Quinones | Dyes and pigments |

| Reduction | Hydroxylamines | Pharmaceuticals |

| Substitution | Various derivatives | Specialty chemicals |

Biology

Research has indicated that this compound may act as an enzyme inhibitor. Its structure allows it to interact with biological macromolecules through hydrogen bonding, potentially affecting enzyme activity. This property makes it a candidate for studying metabolic pathways and developing inhibitors for specific enzymes involved in disease processes .

Medicine

The compound is currently being investigated for its potential therapeutic applications, particularly in oncology. Preliminary studies suggest that this compound may possess anticancer properties by interfering with cellular proliferation pathways. Ongoing research aims to elucidate its mechanism of action and evaluate its efficacy in preclinical models .

Case Study: Anticancer Activity

A study examining the effects of this compound on cancer cell lines demonstrated significant cytotoxicity at certain concentrations. The mechanism appears to involve apoptosis induction through mitochondrial pathways, highlighting its potential as a lead compound for drug development .

Industrial Applications

In industry, this compound is used in producing polymers and resins. Its amine groups facilitate cross-linking reactions that enhance the mechanical properties of materials. Additionally, it serves as a building block for synthesizing specialty chemicals that find applications in coatings and adhesives .

作用機序

2-(2,6-ジアミノフェニル)エタノールの作用機序には、さまざまな分子標的との相互作用が関与しています。アミノ基は、酵素や受容体と水素結合を形成することができ、それらの活性を阻害する可能性があります。エタノール基は、化合物の溶解性を高め、細胞膜を通過する輸送を促進することができます。正確な経路と分子標的はまだ調査中ですが、この化合物が生物学的マクロ分子と相互作用する能力は、薬物開発のための有望な候補となっています。

類似化合物との比較

Dichloro Analog (2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol)

Key Differences :

- Substituents: The dichloro analog replaces the amino groups with chlorine atoms at the 2,6-positions of the phenyl ring. This substitution significantly alters electronic properties, reducing hydrogen-bonding capacity compared to the diaminophenyl compound .

- Crystal Structure: The dichloro analog crystallizes in a monoclinic system (space group P21/c) with lattice parameters a = 8.3521 Å, b = 15.0986 Å, c = 10.9225 Å, and β = 107.18° . The dihedral angle between the dichlorophenyl ring and the ethanol-substituted phenyl ring is 67.71°, stabilized by bifurcated N–H···Cl and N–H···O hydrogen bonds .

Table 1: Structural Comparison of Dichloro Analog vs. 2-(2,6-Diaminophenyl)ethanol

Positional Isomer: 1-(2,5-Diaminophenyl)ethanol

Key Differences :

- Substituent Positions: The amino groups in this isomer are at the 2- and 5-positions, altering steric and electronic effects compared to the 2,6-diamino derivative.

- Applications: This isomer is patented for use in oxidative hair dyeing processes due to its reactivity in coupling reactions under oxidative conditions . The 2,6-diaminophenyl analog may exhibit distinct dyeing properties due to its symmetry and hydrogen-bonding network.

Table 2: Comparison of Positional Isomers

Nitro-Amino Derivative: 1-(2-Amino-6-nitrophenyl)ethanone

Key Differences :

- Functional Groups: The nitro group (–NO2) at the 6-position introduces strong electron-withdrawing effects, contrasting with the electron-donating amino groups in the diaminophenyl ethanol derivative .

- Hazards: While the diaminophenyl compound’s toxicology is unstudied, the nitro derivative’s safety data sheet emphasizes precautions against dust inhalation and skin contact .

Research Findings and Implications

Hydrogen Bonding and Stability

- The dichloro analog’s stability arises from N–H···Cl/O interactions and π–π stacking (centroid distance: 3.5706 Å) . The diaminophenyl derivative is expected to form stronger N–H···O bonds, enhancing crystallinity and thermal stability.

Pharmacological Potential

- While the dichloro analog is a precursor for drug derivatives, the diaminophenyl compound’s dual amino and alcohol groups could enhance solubility and receptor binding in drug design.

生物活性

2-(2,6-Diaminophenyl)ethanol, an organic compound with the molecular formula C8H12N2O, has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics:

- Molecular Formula: C8H12N2O

- Molecular Weight: 152.19 g/mol

- IUPAC Name: this compound

- Canonical SMILES: C1=CC(=C(C(=C1)N)CCO)N

Synthesis Methods:

- Reduction of Dinitrophenyl Compounds: Typically involves hydrogenation of 2-(2,6-dinitrophenyl)ethanol using palladium catalysts.

- Nucleophilic Substitution: Involves reacting 2,6-dinitrochlorobenzene with ethanolamine followed by catalytic hydrogenation to yield the desired diamino compound.

These methods are crucial for producing high-purity compounds necessary for biological studies.

The biological activity of this compound is primarily attributed to its structural features:

- Amino Groups: These can form hydrogen bonds with biological macromolecules such as enzymes and receptors, potentially inhibiting their activity.

- Ethanol Group: Enhances solubility and facilitates cellular transport.

Preliminary studies suggest that the compound may interact with various molecular targets involved in cancer pathways, making it a candidate for further exploration in drug development .

Anticancer Potential

Recent research indicates that this compound may possess anticancer properties:

- In Vitro Studies: The compound has been evaluated against various cancer cell lines. For instance, it demonstrated inhibitory effects on cell proliferation in human liver (HepG2) and breast cancer (MCF7) cell lines.

- IC50 Values: Specific studies reported IC50 values ranging from 1.95 to 4.18 µM against different cancer types, suggesting significant antitumor activity compared to standard chemotherapeutics like doxorubicin .

Case Study: Anticancer Activity Evaluation

A study conducted by Zhang et al. synthesized derivatives of this compound and screened their anticancer activity using TRAP PCR-ELISA assays. The findings highlighted that certain derivatives exhibited potent inhibitory effects against multiple cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HepG2 | 1.18 |

| Compound B | MCF7 | 4.18 |

| Compound C | SW1116 | 3.45 |

These results underscore the compound's potential as a lead in anticancer drug development .

Toxicological Assessments

While exploring the biological activity of this compound, it is essential to consider its safety profile:

- Genotoxicity Studies: Research on similar compounds suggests that while some derivatives show promise as therapeutic agents, their genotoxicity must be evaluated carefully. For instance, related compounds were assessed using the Ames test and dominant-lethal assays in mice, yielding mostly negative results regarding genetic toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。